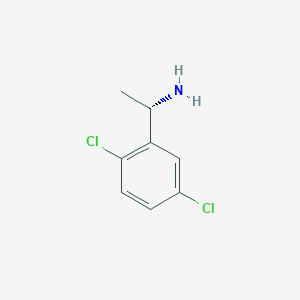

(S)-1-(2,5-Dichlorophenyl)ethanamine

Description

Importance of Chirality in Modern Organic Synthesis

Chirality, derived from the Greek word for "hand," describes the property of an object, such as a molecule, that is non-superimposable on its mirror image. quora.com These non-superimposable mirror images are known as enantiomers. arborpharmchem.com Chirality typically arises in organic molecules when a carbon atom is bonded to four different groups, creating a chiral center. quora.comarborpharmchem.com

The significance of chirality is most evident in the biological and pharmaceutical sciences. researchgate.net Most biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral. quora.com Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological effects. researchgate.nethilarispublisher.com One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in some cases, cause harmful side effects. hilarispublisher.com The infamous case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, serves as a stark example of this principle. arborpharmchem.com

Therefore, the ability to synthesize a single, desired enantiomer of a compound—a process known as asymmetric or enantioselective synthesis—is a primary goal in modern organic chemistry. hilarispublisher.com This pursuit has driven the development of innovative synthetic methods that allow chemists to control the stereochemical outcome of a reaction, leading to safer, more effective drugs and reducing chemical waste by avoiding the production of the unwanted enantiomer. arborpharmchem.comhilarispublisher.com

Role of Chiral Amines as Foundational Building Blocks

Chiral amines are indispensable tools in the field of asymmetric synthesis. sigmaaldrich.com They are widely used as versatile intermediates for the production of pharmaceuticals and fine chemicals. acs.org It is estimated that approximately half of all current active pharmaceutical ingredients (APIs) incorporate a chiral amine within their structure. rsc.org

The utility of chiral amines stems from several key roles they play in organic synthesis:

Chiral Building Blocks: They serve as foundational components, providing a pre-existing stereocenter from which more complex chiral molecules can be constructed. Syntheses using (S)-2-amino-3-methylbutane to create diazoxide (B193173) BPDZ-44, a potassium channel opener, exemplify this approach.

Chiral Resolving Agents: Chiral amines are frequently used to separate racemic mixtures (equal mixtures of two enantiomers) of chiral acids. wikipedia.org The amine reacts with the racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like crystallization. wikipedia.org Afterward, the pure enantiomer of the acid can be recovered from the separated salt.

Chiral Auxiliaries and Ligands: Chiral amines can be temporarily attached to a starting material to direct the stereochemical course of a subsequent reaction. After the transformation, the auxiliary can be removed and often recycled. Furthermore, they are crucial components in the synthesis of chiral ligands for metal-based catalysts used in a wide array of enantioselective transformations. sigmaaldrich.com

The development of efficient methods to produce chiral amines, such as the asymmetric catalytic reduction of imines or enzymatic processes using transaminases, is an active area of research. acs.org

Overview of (S)-1-(2,5-Dichlorophenyl)ethanamine's Significance in Stereoselective Transformations

This compound is a chiral primary amine that serves as a valuable intermediate in stereoselective synthesis. Its structure, featuring a chiral center directly attached to a dichlorinated phenyl ring, imparts specific steric and electronic properties that can be leveraged in various synthetic applications.

While detailed public research on specific, large-scale applications of this particular compound is limited, its structural features are analogous to other well-studied 1-arylethylamines that are pivotal in asymmetric synthesis. For instance, derivatives of 1-phenylethylamine (B125046) have been successfully employed as chiral auxiliaries to control the stereochemistry in the Staudinger β-lactam synthesis. lookchem.com The presence of ortho-substituents on the phenyl ring, such as the chlorine atom in this compound, has been shown to improve diastereoselectivity in such reactions. lookchem.com

The primary significance of this compound lies in its role as a chiral building block . It provides a readily available source of the (S)-stereocenter, which can be incorporated into larger, more complex target molecules, particularly in the discovery and development of new pharmaceutical candidates. Its amine functional group allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of diverse chiral compounds. Furthermore, as a chiral base, it has the potential to be used as a resolving agent for racemic acids, a fundamental technique in stereochemistry. wikipedia.org

Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| CAS Number | 49666-99-9 |

| Appearance | Data not widely available |

| Synonyms | (S)-alpha-Methyl-2,5-dichlorobenzylamine |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVIPUWVXFLYSU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiopure S 1 2,5 Dichlorophenyl Ethanamine

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure amines, such as (S)-1-(2,5-Dichlorophenyl)ethanamine, is a significant challenge in organic chemistry. nih.govacs.org Asymmetric synthesis provides a direct pathway to these valuable compounds, bypassing the limitations of classical resolution, which has a maximum theoretical yield of only 50%. ankara.edu.tr Modern strategies focus on catalytic and auxiliary-controlled methods to achieve high levels of stereoselectivity.

Enantioselective Reduction of Prochiral Ketone Precursors

A prevalent strategy for synthesizing chiral amines involves the enantioselective reduction of a prochiral ketone. For this compound, the key precursor is 2,5-dichloroacetophenone. The reduction of this ketone produces the corresponding chiral alcohol, (S)-1-(2,5-dichlorophenyl)ethanol, which can then be converted to the target amine. This conversion typically involves activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source, often with inversion of stereochemistry.

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. tudelft.nl Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.gov The process involves the use of a KRED, often within whole microbial cells (like E. coli or Scheffersomyces stipitis), to reduce the prochiral ketone. google.comresearchgate.netrsc.org

The reaction requires a cofactor, typically NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate. google.comrsc.org This approach has been successfully applied to various substituted acetophenones, achieving high conversions and excellent enantiomeric excess (ee). researchgate.netresearchgate.net For instance, engineered KREDs have been used to reduce structurally similar chloro-substituted acetophenones to their corresponding (S)-alcohols with >99% ee. google.com

Table 1: Examples of Biocatalytic Reduction of Substituted Ketones

| Ketone Substrate | Biocatalyst System | Product Alcohol | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Acinetobacter sp. ZJPH1806 | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% yield | >99.9% | researchgate.net |

| 2',6'-Dichloro-3-fluoroacetophenone | Engineered Ketoreductase | (S)-1-[2,6,-dichloro-3-fluorophenyl]-ethanol | High | Not specified | google.com |

| Ethyl 2′-ketopantothenate | Engineered KRED with GDH | Ethyl (R)-pantothenate | 86% isolated yield | >99% | rsc.org |

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral molecules. nih.govacs.org The hydrogenation of prochiral ketones or imines using a chiral catalyst can directly yield the desired enantiopure alcohol or amine. acs.orgyoutube.com

A well-established catalytic system for the asymmetric hydrogenation of ketones is based on ruthenium complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.govnih.gov The catalyst, often in the form of [RuCl2(chiral diphosphine)(diamine)], facilitates the transfer of hydrogen (H2) to the ketone. nih.gov The specific enantiomer of the BINAP ligand ((S)-BINAP or (R)-BINAP) dictates the stereochemical outcome of the reduction. youtube.com The mechanism is understood to involve a metal-ligand bifunctional process, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state. nih.gov This method consistently provides high enantioselectivity for a range of aromatic ketones. nih.gov

Table 2: Performance of Chiral Catalysts in Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aromatic Ketones | trans-[RuCl2{(S)-binap}{(S,S)-dpen}] | Chiral Alcohols | Typically high | nih.gov |

| N-Diphenylphosphinyl Ketimines | Pd(CF3CO2)2/(S)-SegPhos | Chiral Amines | 87-99% | dicp.ac.cn |

| Diarylmethanimines | Iridium/f-spiroPhos | Chiral Amines | up to 99.4% | nih.gov |

| 2H-1,4-Benzoxazines | [Ir(COD)Cl]2/Phosphine-aminophosphine | Chiral Amines | up to 95% | dicp.ac.cn |

Chiral Auxiliary-Mediated Asymmetric Syntheses

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. thieme-connect.comsigmaaldrich.com This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate. ankara.edu.trwikipedia.org The auxiliary's inherent chirality then directs a subsequent reaction, such as reduction or alkylation, to occur on one face of the molecule, leading to a diastereoselective transformation. ankara.edu.tr After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, this could involve reacting 2,5-dichloroacetophenone with a chiral amine to form a chiral imine or enamine. A diastereoselective reduction of the C=N double bond, followed by the removal of the auxiliary, would yield the target chiral amine. Common auxiliaries include those derived from amino alcohols like oxazolidinones and pseudoephedrine. sigmaaldrich.comwikipedia.orgharvard.edu For example, amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity. wikipedia.orgnih.gov

Enantioselective Reductive Amination Strategies

Reductive amination is a highly efficient one-pot procedure that converts a ketone or aldehyde directly into an amine. wikipedia.orglibretexts.org The reaction involves the initial formation of an imine or iminium ion intermediate from the carbonyl compound and an amine source (like ammonia), which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.orgyoutube.com

To achieve enantioselectivity, a chiral catalyst is employed. Organocatalysts, such as chiral phosphoric acids derived from BINOL, have proven effective in catalyzing the reductive amination of a wide range of ketones with high yields and excellent enantioselectivities. nih.gov This approach avoids the isolation of potentially unstable imine intermediates. nih.gov The reducing agent is typically a mild hydride source like a Hantzsch ester or sodium borohydride (B1222165) derivatives, which are compatible with the reaction conditions. nih.govorganic-chemistry.org

Synthesis from Key Precursors (e.g., 2,5-dichloroacetophenone)

The principal precursor for all the aforementioned asymmetric routes is 2,5-dichloroacetophenone. epa.gov This key intermediate is readily synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874). guidechem.comgoogle.com

In a typical procedure, 1,4-dichlorobenzene is treated with acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl3). guidechem.comgoogle.com The reaction is generally heated to drive the acylation, and after workup, 2,5-dichloroacetophenone is isolated. guidechem.com This precursor serves as the starting point for subsequent transformations, such as asymmetric reduction to the chiral alcohol or direct reductive amination to the target chiral amine. guidechem.comgoogle.com

Resolution of Racemic 1-(2,5-Dichlorophenyl)ethanamine

The separation of the racemic mixture of 1-(2,5-dichlorophenyl)ethanamine is a critical step to isolate the desired (S)-enantiomer. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated.

Classical Chiral Resolution via Diastereomeric Salt Formation

A widely utilized and robust method for resolving racemic amines is through the formation of diastereomeric salts. researchgate.net This process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts, (S)-amine·(L)-acid and (R)-amine·(L)-acid, possess different solubilities, allowing for their separation by fractional crystallization. researchgate.netnih.gov

The choice of the chiral resolving agent is paramount for a successful resolution. Commonly used chiral acids for resolving racemic amines include L-mandelic acid, L-tartaric acid, and (1R)-(-)-10-camphorsulfonic acid. researchgate.netutupub.fi The effectiveness of a particular chiral acid depends on its ability to form well-defined, crystalline salts with the amine and the difference in solubility between the two resulting diastereomers. researchgate.net

For instance, in the resolution of analogous phenylethylamines, tartaric acid has been successfully employed. mdpi.com The process often involves using a half-equivalent of the chiral acid, which can be more efficient for achieving enantiomeric enrichment. mdpi.comwikipedia.org The interaction between the amine and the chiral acid, such as tartaric acid, can lead to the formation of a double helix structure in the crystalline state, which facilitates the separation. mdpi.com

The selection of the optimal chiral acid is often empirical, requiring screening of various candidates. Key factors for optimization include the molar ratio of the chiral acid to the racemic amine. While a 1:1 molar ratio is common, using a substoichiometric amount of the resolving agent can sometimes lead to better separation.

Fractional crystallization is the core technique for separating the formed diastereomeric salts. This method exploits the solubility difference between the two diastereomers in a given solvent. One diastereomer will preferentially crystallize out of the solution, while the other remains dissolved. nih.gov

The process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to achieve saturation, followed by controlled cooling to induce crystallization of the less soluble salt. Seeding the solution with a small crystal of the desired diastereomer can promote crystallization and improve the purity of the product. google.com The efficiency of the separation is dependent on the eutectic composition of the diastereomeric mixture; the maximum yield of the pure diastereomer is determined by this composition. nih.gov

The choice of solvent is a critical parameter that significantly influences the success of a diastereomeric salt resolution. The solvent affects the solubilities of the diastereomeric salts and the kinetics of crystallization. wikipedia.org A good solvent system will maximize the solubility difference between the two diastereomers.

Commonly used solvents include alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol), ketones (e.g., acetone), and aqueous mixtures. mdpi.comwikipedia.orggoogle.com For example, in the resolution of ephedrine (B3423809) hydrochloride, both acetone (B3395972) and water have been used as solvents. wikipedia.org The presence of water can sometimes be beneficial, as it can be incorporated into the crystal structure of the salt, forming a hydrate (B1144303) and altering its solubility properties. The optimal solvent or solvent mixture is typically identified through systematic screening.

Table 1: Illustrative Solvent Effects on Chiral Resolution of Amines

| Racemic Amine | Chiral Acid | Solvent | Outcome |

| 1-Methyl-2-phenylethylamine | (-)-Tartaric Acid | Isopropanol | Successful resolution, yielding the diastereomeric salt with 83.5% ee. mdpi.com |

| Ephedrine·HCl | (2R,3R)-DBTA | Acetone/Water | Isolation of the pure enantiomer in high yield (92.5%). wikipedia.org |

| Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | High yield of the crude diastereomeric salt. nih.gov |

This table presents data for analogous compounds to illustrate the principles of solvent selection, as specific data for 1-(2,5-Dichlorophenyl)ethanamine was not available in the searched literature.

To achieve high enantiomeric purity of the desired this compound, one or more recrystallization steps of the initially separated diastereomeric salt are often necessary. nih.gov Each recrystallization step further enriches the less soluble diastereomer, thereby increasing the enantiomeric excess (ee) of the final product.

The process involves dissolving the crystalline salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of higher purity. The purity is typically monitored after each step using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). For example, a resolution of a phenylethylamine derivative with tartaric acid initially yielded a product with an 83.5% ee, which could be further enhanced. mdpi.com Similarly, in the resolution of mandelic acid, recrystallization is a standard procedure to improve the optical purity of the product. nih.govnih.gov

Kinetic Resolution Strategies

Kinetic resolution is an alternative method for separating enantiomers based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In the case of racemic 1-(2,5-dichlorophenyl)ethanamine, one enantiomer would react faster to form a new product, leaving the unreacted, slower-reacting enantiomer in excess.

A common approach for the kinetic resolution of amines is enzyme-catalyzed acylation. nih.gov Lipases are frequently used enzymes for this purpose due to their stereoselectivity. nih.govtaylorandfrancis.com In a typical enzymatic kinetic resolution, the racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

For example, lipase B from Candida antarctica (CALB) is a versatile biocatalyst for the kinetic resolution of amines. nih.gov The reaction conditions, such as the choice of acyl donor and solvent, are crucial for the efficiency and selectivity of the resolution. The result is a mixture of the acylated product and the unreacted amine enriched in the other enantiomer, which can then be separated. While the theoretical maximum yield for the unreacted enantiomer is 50%, this method can be highly effective in producing compounds with high enantiomeric purity. taylorandfrancis.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed)

Enzymatic kinetic resolution (EKR) is a widely employed method for producing enantiomerically pure amines due to the high selectivity and mild operating conditions of enzymes. nih.gov Lipases, in particular, are versatile biocatalysts for this purpose. researchgate.netnih.gov The process typically involves the enantioselective acylation of the racemic amine. One enantiomer is preferentially acylated by the lipase, leaving the other enantiomer unreacted. These two compounds, an amide and an amine, can then be separated.

Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym 435), is a frequently used enzyme for the kinetic resolution of primary amines. nih.govbeilstein-journals.org The choice of acyl donor and solvent is critical for achieving high enantioselectivity. While direct enzymatic resolution data for 1-(2,5-dichlorophenyl)ethanamine is not prevalent in readily available literature, the resolution of analogous halo-substituted aromatic ethanol and amines provides insight into the expected efficiency. For instance, the kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol using lipase-catalyzed transesterification has been shown to yield products with high enantiomeric excess (ee). researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of Various Substrates

| Substrate | Enzyme | Acyl Donor | Solvent | Product ee (%) | Ref |

| Racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol | Alcaligene sp. lipase | Vinyl acetate | Toluene | ≥ 95 (R-isomer), ≥ 90 (S-isomer) | researchgate.net |

| Racemic 1-phenylethylamine (B125046) | Novozym 435 | Ethyl acetate | Toluene | >99 (R-amide) | organic-chemistry.org |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | 96.2 (product) | mdpi.com |

This data suggests that a similar approach using a suitable lipase could be effective for the resolution of racemic 1-(2,5-dichlorophenyl)ethanamine.

Chemo-Catalytic Kinetic Resolution Methods

Chemo-catalytic kinetic resolution employs chiral metal complexes or organocatalysts to achieve the separation of enantiomers. These methods can be highly effective but are generally less common than enzymatic approaches for industrial-scale amine resolution. A dual-catalysis approach has been successfully applied to the kinetic resolution of C2-symmetric 1,2-diaryl-1,2-diaminoethanes, demonstrating the potential of chemo-catalysis in resolving complex chiral amines. nih.gov While specific applications to 1-(2,5-dichlorophenyl)ethanamine are not widely documented, the principles of using chiral catalysts to differentiate between enantiomers are broadly applicable.

Dynamic Kinetic Resolution Techniques

A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of a single enantiomeric product.

This is often achieved through a chemoenzymatic approach, combining the high selectivity of an enzyme for the resolution step with a metal catalyst for the racemization. For primary amines, a common system involves a lipase, such as Novozym 435, and a racemization catalyst, often a palladium or ruthenium complex. beilstein-journals.orgorganic-chemistry.org A recyclable palladium nanocatalyst on an aluminum hydroxide (B78521) support has been shown to be effective for the racemization of various primary amines in DKR processes. organic-chemistry.org Similarly, a catalyst of palladium nanoparticles on amino-functionalized siliceous mesocellular foam has been used in the DKR of primary amines at temperatures compatible with lipases like that from Burkholderia cepacia. nih.gov

Table 2: Dynamic Kinetic Resolution of Primary Amines

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Product ee (%) | Ref |

| (±)-1-phenylethylamine | Pd/AlO(OH) | Novozym 435 | Ethyl acetate | 99 | 99 | organic-chemistry.org |

| (±)-1-phenylethylamine | Ru-complex | CALB | Ethyl methoxyacetate | High | High | nih.govbeilstein-journals.org |

| Benzylic amines | Pd-AmP-MCF | Amano Lipase PS-C1 | Ethyl methoxyacetate | High | Excellent | nih.gov |

Given the structural similarity, these DKR methodologies are highly promising for the efficient, high-yield synthesis of enantiopure this compound.

Resolution by Phase Transition of PEGylated Resolving Agents

A novel and efficient method for the resolution of racemic mixtures involves the use of PEGylated resolving agents. nih.gov In this technique, a chiral resolving agent is attached to polyethylene (B3416737) glycol (PEG). When this PEGylated resolving agent is mixed with a racemic amine in an alcohol solvent, diastereomeric complexes are formed. nih.gov

The unique property of PEG allows for a temperature-assisted phase transition of these complexes. nih.gov By cooling the mixture, one of the diastereomeric salt pairs preferentially precipitates and can be isolated by simple filtration. nih.gov A subsequent acidification step liberates the desired amine enantiomer. This method has successfully resolved several racemic amines, with the first cycle affording optical purities of 72-85% and a second cycle improving this to 87-95%. nih.gov A key advantage is the ability to recover and reuse the PEGylated resolving agent. nih.gov This approach presents a potentially streamlined and efficient route for the resolution of this compound.

Green Chemistry Principles in the Synthesis and Resolution of Chiral Amines

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. globalresearchonline.net These principles are highly relevant to the synthesis and resolution of chiral amines. Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. globalresearchonline.net DKR, with its potential for 100% theoretical yield, is an excellent example of a high atom economy process compared to classical kinetic resolution.

Use of Catalysis: Employing catalytic reagents (such as enzymes or metal complexes) in small amounts rather than stoichiometric reagents is a core principle. globalresearchonline.net Both EKR and DKR rely on catalysis.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents. mdpi.com Research into enzymatic resolutions often includes screening for greener solvent options. Water is an ideal green solvent, though its use can be limited by substrate and reagent solubility. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. globalresearchonline.net Enzymatic resolutions often proceed under mild conditions, contributing to energy efficiency.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Continuous Flow Chemistry Approaches for Synthesis and Resolution

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processing. tue.nlresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

This technology is well-suited for multi-step syntheses, as different unit operations can be connected in sequence. tue.nl For the production of this compound, a continuous flow process could integrate the synthesis of the racemic amine followed by a resolution step (such as EKR or DKR) in a single, seamless operation. Immobilized enzymes or heterogeneous catalysts are particularly amenable to flow chemistry, as they can be packed into columns or cartridges within the flow path, simplifying purification and enabling catalyst reuse. researchgate.net This approach can lead to higher productivity, improved product consistency, and a smaller manufacturing footprint.

Chemical Reactivity and Derivatization of S 1 2,5 Dichlorophenyl Ethanamine

Nucleophilic Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, making it susceptible to attack by various electrophiles. This reactivity is central to the derivatization of the molecule.

The primary amine of (S)-1-(2,5-Dichlorophenyl)ethanamine can undergo N-alkylation to yield secondary and subsequently tertiary amines. A common method is the nucleophilic substitution reaction with alkyl halides. libretexts.org In this process, the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This reaction can proceed stepwise, but over-alkylation is a common issue, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org

To achieve more controlled synthesis of secondary amines, reductive amination is a preferred method. libretexts.org This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄). libretexts.orgmdpi.comyoutube.com

Table 1: N-Alkylation Reaction Overview

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Can lead to mixtures due to over-alkylation. libretexts.org |

This compound readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable N-substituted amides. savemyexams.com The reaction with an acyl chloride, for example, is a vigorous, often irreversible, nucleophilic addition-elimination reaction. chemguide.co.ukshout.education The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.info This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the final amide product. chemguide.co.ukyoutube.com A base is typically added to neutralize the hydrogen chloride byproduct. shout.educationlibretexts.org

This reaction is a fundamental transformation in organic synthesis, widely used to create robust amide linkages. organic-chemistry.orgfishersci.it

Table 2: Acylation of this compound

| Acylating Agent | General Product | Reaction Mechanism |

|---|---|---|

| Acyl Chloride (R-COCl) | N-(1-(2,5-Dichlorophenyl)ethyl)amide | Nucleophilic Addition-Elimination savemyexams.com |

The reaction of this compound with aldehydes or ketones under mildly acidic conditions (typically pH 4-5) leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org The resulting carbinolamine intermediate then dehydrates, eliminating a molecule of water to form the C=N double bond of the imine. libretexts.orglibretexts.org Careful control of pH is necessary; at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for elimination, while at low pH, the amine becomes protonated and non-nucleophilic. libretexts.org

While oximes are also nitrogen-containing derivatives with a C=N double bond, they are formed from the reaction of aldehydes or ketones with hydroxylamine, not primary amines.

Urea (B33335) and thiourea (B124793) derivatives of this compound can be synthesized through reactions with isocyanates and isothiocyanates, respectively. The primary amine attacks the electrophilic central carbon atom of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). This reaction is a common method for creating these functional groups. organic-chemistry.orgorganic-chemistry.org

The synthesis of thiourea derivatives from primary amines and isothiocyanates is a well-established method. nih.govnih.govresearchgate.net For instance, the related compound N-(2,5-dichlorophenyl)thiourea is known, highlighting the feasibility of this transformation. These derivatives have applications in various fields of chemistry, including as chiral solvating agents. nih.govresearchgate.net Alternative methods for urea synthesis include reacting amines directly with carbon dioxide under specific catalytic conditions or using phosgene (B1210022) substitutes. google.comnih.gov

Reactions Involving the Dichlorophenyl Aromatic Ring

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms.

Electrophilic aromatic substitution (EAS) on the dichlorophenyl ring of this compound is governed by the directing effects of the three existing substituents: the two chlorine atoms and the (S)-1-aminoethyl group. researchgate.netrsc.org

Chlorine atoms: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. youtube.comlibretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex) formed during the attack. libretexts.orglibretexts.org

The (S)-1-aminoethyl group (-CH(CH₃)NH₂): This alkylamine group is considered an activating substituent. pressbooks.pub It donates electron density to the ring via a weak inductive effect and directs incoming electrophiles to the ortho and para positions. libretexts.org

The positions available for substitution on the ring are C3, C4, and C6. The directing effects of the substituents can be analyzed as follows:

The chloro group at C2 directs incoming electrophiles to its ortho position (C3) and para position (C6).

The chloro group at C5 directs to its ortho positions (C4 and C6).

The (S)-1-aminoethyl group at C1 is an activating group and directs to its ortho position (C6) and its para position (C4).

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Directed by C2-Cl | Directed by C5-Cl | Directed by C1-Alkylamine | Net Effect |

|---|---|---|---|---|

| C3 | Ortho | Meta | Meta | Moderately favored |

| C4 | Meta | Ortho | Para | Strongly favored |

| C6 | Para | Ortho | Ortho | Strongly favored |

Considering the combined influence, positions C4 and C6 are the most electronically favored for electrophilic attack. Both positions are activated by the ortho- and para-directing effects of two substituents (the C5-Cl and the alkylamine for C4; the C2-Cl, C5-Cl, and alkylamine for C6). The C6 position is particularly activated, being ortho to both the alkylamine and the C5-Cl, and para to the C2-Cl. However, steric hindrance from the adjacent bulky (S)-1-aminoethyl group at C1 and the chloro group at C5 might disfavor substitution at the C6 position. Therefore, the C4 position, which is para to the activating alkylamine group and ortho to the C5-Cl, represents a highly probable site for substitution.

Metal-Catalyzed Cross-Coupling Reactions (as a Functionalized Aryl Substrate)

The 2,5-dichlorophenyl moiety of this compound serves as a potential substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org The presence of two chlorine atoms on the aromatic ring allows for sequential or selective functionalization. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, sometimes requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. jk-sci.com

Prominent examples of such transformations include the Suzuki-Miyaura coupling, which joins the aryl halide with an organoboron species, and the Buchwald-Hartwig amination, for the formation of C-N bonds. nih.govorganic-chemistry.org While the general utility of these reactions is well-established for a vast range of aryl halides, specific literature detailing the use of this compound as the coupling partner is not extensively documented.

The primary challenge in using di-substituted substrates like this compound lies in controlling the regioselectivity of the coupling. Studies on other dichlorinated aromatic systems, such as dichloropyrimidines, have shown that the electronic and steric environment of each chlorine atom can lead to preferential reaction at one site over the other. researchgate.net For this compound, the chlorine atom at the 2-position (ortho to the ethylamine (B1201723) group) is sterically more hindered than the chlorine at the 5-position. This difference could potentially be exploited to achieve selective mono-functionalization under carefully controlled conditions before proceeding to a second coupling reaction.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²)–C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) nih.govlibretexts.org |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | C(sp²)–N | Pd(0) catalyst, Bulky Phosphine Ligand (e.g., XPhos, SPhos), Strong Base (e.g., NaOtBu) wikipedia.orgyoutube.com |

| Heck Reaction | Alkene | C(sp²)–C(sp²) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) catalyst, Copper(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

Stereoselective Transformations Utilizing this compound

The chiral nature of this compound makes it a valuable candidate for applications in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

As a Chiral Ligand Precursor in Asymmetric Metal-Catalyzed Reactions

Chiral ligands are crucial components of asymmetric catalysis, binding to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Chiral primary amines are common starting materials for the synthesis of more complex ligands, such as P,N-ligands (e.g., aminophosphines). nih.govresearchgate.net

Theoretically, this compound could be reacted with a chlorophosphine (e.g., chlorodiphenylphosphine) to form a chiral aminophosphine (B1255530) ligand. The resulting ligand would possess both central chirality at the stereogenic carbon and potential atropisomerism due to the substituted phenyl ring, which could influence its catalytic activity. Such ligands are employed in a range of important reactions, including asymmetric hydrogenation and hydroformylation. nih.gov Although this synthetic pathway is plausible, specific examples detailing the synthesis and application of ligands derived directly from this compound are not prominently featured in the scientific literature.

As a Chiral Auxiliary in Diastereoselective Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Well-known examples include pseudoephedrine and Ellman's sulfinamide. osi.lvharvard.edu

This compound could function as a chiral auxiliary by first forming an amide with a prochiral carboxylic acid. Deprotonation of the α-carbon of the acid portion would generate a chiral enolate. The stereochemistry of the auxiliary would then direct the approach of an electrophile (e.g., in an alkylation reaction) to one face of the enolate, leading to the formation of one diastereomer in excess. iupac.org Subsequent hydrolysis of the amide bond would release the enantiomerically enriched carboxylic acid and recover the auxiliary. While this represents a classic and powerful strategy in asymmetric synthesis, the specific application of this compound in this role has not been widely reported. nih.govharvard.edu

| Step | Description | Key Concept |

|---|---|---|

| 1. Coupling | The chiral amine is coupled with a prochiral carboxylic acid to form a diastereomerically pure amide. | Formation of a covalent bond to the substrate. |

| 2. Diastereoselective Reaction | The amide is converted to an enolate, which then reacts with an electrophile. The auxiliary's chiral scaffold blocks one face of the enolate, forcing the electrophile to add to the other. iupac.org | Stereochemical induction. |

| 3. Cleavage | The amide bond is cleaved (e.g., by hydrolysis) to release the newly formed chiral product and recover the auxiliary for potential reuse. nih.gov | Recovery of auxiliary and product isolation. |

As a Component in Chiral Organocatalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.commdpi.com Chiral primary and secondary amines are among the most powerful classes of organocatalysts, enabling a wide array of asymmetric transformations through mechanisms like iminium and enamine activation. mdpi.com

As a chiral primary amine, this compound could potentially catalyze reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. In a typical cycle, the amine would condense with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which then undergoes a nucleophilic attack with high stereoselectivity. However, the field of organocatalysis is highly developed, and the effectiveness of a catalyst depends on subtle structural features. While the compound fits the general profile of a primary amine organocatalyst, its performance relative to well-established catalysts would need to be experimentally verified. There are no specific reports found detailing its use in this capacity. Other catalytic paradigms, such as phosphine-catalyzed annulations, also rely on specific chiral components to induce asymmetry, representing another area of potential but unexplored application. capes.gov.br

Mechanistic Investigations of Key Reactions Involving the Compound

While mechanistic studies specifically investigating reactions of this compound are scarce, the mechanisms of the reaction classes for which it is a potential substrate are well understood.

For metal-catalyzed cross-coupling, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the generally accepted mechanism involves a catalytic cycle with a palladium center. libretexts.orglibretexts.org The cycle typically consists of three main steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the dichlorophenyl ring to form a high-valent Pd(II) complex. libretexts.orgyoutube.com

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., the organoboron reagent or the amine) coordinates to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic partners are joined together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. jk-sci.com

In the context of its use as a chiral auxiliary, the mechanism of stereocontrol relies on the formation of a rigid chelated intermediate. After forming the amide, deprotonation creates a lithium enolate which coordinates to the amide's oxygen atom. The fixed conformation of this chelated ring system sterically blocks one face of the enolate, ensuring that an incoming electrophile can only attack from the less hindered face, thus ensuring high diastereoselectivity. iupac.org

Finally, if used as a primary amine organocatalyst, the mechanism would likely proceed via the formation of a chiral enamine or iminium ion intermediate, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it towards nucleophilic attack. mdpi.com The stereochemical outcome is dictated by the steric environment created by the chiral catalyst.

Analytical Characterization Techniques for S 1 2,5 Dichlorophenyl Ethanamine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable tools in the study of (S)-1-(2,5-Dichlorophenyl)ethanamine, offering a non-destructive means to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. docbrown.info

The aromatic region would likely display complex multiplets due to the three protons on the dichlorophenyl ring. The chemical shifts of these protons are influenced by the presence of the two chlorine atoms and the ethylamine (B1201723) substituent. The methine proton, being adjacent to the chiral center, the aromatic ring, and the amino group, would appear as a quartet due to coupling with the methyl protons. The methyl protons would, in turn, appear as a doublet due to coupling with the single methine proton. The amine protons often appear as a broad singlet, though their chemical shift and multiplicity can be influenced by the solvent and concentration. docbrown.info

Data for a related compound, (R)-1-(2,4-Dichlorophenyl)ethanamine, shows a quartet for the CH proton and a doublet for the CH₃ protons, which is consistent with the expected splitting pattern. chemicalbook.com

Table 1: Predicted ¹H NMR Data for 1-(2,5-Dichlorophenyl)ethanamine

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| CH-NH₂ | 4.1 - 4.4 | Quartet |

| CH₃ | 1.3 - 1.6 | Doublet |

| NH₂ | 1.5 - 2.5 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms and to elucidate the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms, unless there is an accidental overlap of signals.

The spectrum would show six signals in the aromatic region (approximately 120-145 ppm) corresponding to the carbons of the dichlorophenyl ring. The two carbons bearing the chlorine atoms would have their chemical shifts significantly influenced by the electronegative halogens. The chiral methine carbon would appear in the aliphatic region, as would the methyl carbon, typically at a higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Data for 1-(2,5-Dichlorophenyl)ethanamine

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C | 140 - 145 |

| CH-NH₂ | 50 - 55 |

| CH₃ | 20 - 25 |

Note: These are approximate ranges, and actual values can differ based on experimental parameters.

To distinguish between the (S) and (R) enantiomers of 1-(2,5-Dichlorophenyl)ethanamine, chiral NMR spectroscopy can be employed. This technique involves the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents form diastereomeric complexes with the enantiomers, leading to separate NMR signals for each enantiomer.

The choice of the chiral auxiliary is critical for achieving good separation of the signals. Common chiral solvating agents for amines include derivatives of binaphthol. docbrown.info The interaction between the chiral amine and the CSA leads to differences in the chemical shifts of the protons, particularly those close to the chiral center, allowing for the determination of enantiomeric purity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C=C bonds of the aromatic ring, and the C-Cl bonds.

The N-H stretching vibrations of the primary amine typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while those of the aliphatic methyl and methine groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (doublet) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-Cl | Stretching | < 800 |

Note: The IR spectrum of a related compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which shares the dichlorophenyl group, was characterized by FT-IR spectroscopy as part of its structural confirmation. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) in a predictable ratio, which is a definitive indicator of the presence of two chlorine atoms. docbrown.info

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group to form a stable benzylic cation, or the cleavage of the C-N bond. The fragmentation of the aromatic ring can also occur. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the structure of the molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of 1-(2,5-Dichlorophenyl)ethanamine

| m/z | Possible Fragment Ion |

| 190/192/194 | [C₈H₉Cl₂N]⁺ (Molecular Ion) |

| 175/177/179 | [C₇H₆Cl₂N]⁺ (Loss of CH₃) |

| 159/161 | [C₇H₆Cl₂]⁺ (Loss of NHCH₃) |

Note: The relative intensities of the isotope peaks for the molecular ion would be approximately in the ratio of 9:6:1, characteristic for a molecule containing two chlorine atoms. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk For this compound, the absorption of UV light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The structure of this compound contains three main types of electrons that can undergo electronic transitions: sigma (σ) electrons in single bonds, pi (π) electrons within the dichlorophenyl ring, and non-bonding (n) electrons on the nitrogen atom of the amine group. shu.ac.uk Consequently, several types of transitions are possible:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the aromatic phenyl ring in the molecule and typically result in strong absorption bands. shu.ac.uk

n → σ* Transitions: An electron from a non-bonding orbital on the nitrogen atom is promoted to a σ* antibonding orbital. shu.ac.uk These transitions generally occur in the 150-250 nm range. shu.ac.uk Compounds like amines exhibit these transitions.

n → π* Transitions: This involves the transition of a non-bonding electron from the nitrogen atom to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess (e.e.) of this compound.

Chiral HPLC is a cornerstone technique for separating enantiomers and is widely used in the pharmaceutical industry. scirp.org The development of a robust method for this compound involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. chromatographyonline.com

Method Development Strategy: A systematic screening approach is typically employed. Given that this compound is a basic compound, a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often added to the mobile phase to improve peak shape and prevent interaction with residual acidic silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.com

The process begins by selecting a set of CSPs known for their broad applicability. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™) are common choices. chromatographyonline.com These are tested with different mobile phase systems, typically in normal-phase, polar organic, or reversed-phase modes.

Below is a representative data table illustrating a primary screening strategy for this compound.

Table 1: Illustrative Chiral HPLC Screening Protocol

| Parameter | Condition A | Condition B | Condition C | Condition D |

|---|---|---|---|---|

| Chiral Column | Chiralpak AD-H | Chiralcel OD-H | CHIROBIOTIC V | CHIROBIOTIC T |

| Mobile Phase | n-Hexane/Ethanol (B145695) (90:10, v/v) + 0.1% TEA | Acetonitrile/Methanol (B129727) (98:2, v/v) + 0.025% TEA | Methanol + 0.1% Acetic Acid | n-Hexane/Isopropanol (80:20, v/v) + 0.1% TEA |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm | UV at 220 nm |

| Column Temp. | 25 °C | 25 °C | 25 °C | 25 °C |

Once initial separation is achieved, the method is optimized by fine-tuning the mobile phase composition, flow rate, and temperature to maximize resolution. Method validation would then be performed according to established guidelines to ensure specificity, linearity, accuracy, precision, and robustness. scirp.orgnih.gov

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, provided the analyte is volatile and thermally stable. libretexts.org For amines like this compound, direct analysis can be challenging due to their polarity and potential for peak tailing.

To overcome this, derivatization is often employed. The primary amine group can be reacted with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar and more volatile N-trifluoroacetyl derivative. These derivatives can then be effectively separated on a chiral GC column.

Commonly used chiral stationary phases for GC include cyclodextrin (B1172386) derivatives. libretexts.org The separation mechanism relies on the differential interaction of the enantiomeric derivatives with the chiral selector of the stationary phase. libretexts.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for assessing the purity of a compound. libretexts.org For this compound, TLC can be used to quickly check for the presence of impurities, such as unreacted starting materials or byproducts from a synthesis.

In a typical TLC analysis for purity, several spots are applied to the plate:

A spot of the purified this compound.

A spot of the reference standard of pure this compound.

A "co-spot" containing a mixture of the sample and the reference standard. libretexts.org

After developing the plate in an appropriate solvent system, the sample is considered pure if it shows a single spot with the same retention factor (Rf) as the reference standard, and the co-spot appears as a single, consolidated spot. The presence of additional spots in the sample lane indicates impurities. libretexts.org

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations. capes.gov.br In chiral CE, a chiral selector is added to the background electrolyte (BGE). bio-rad.com The two enantiomers of the analyte interact with the chiral selector to form transient, diastereomeric complexes. These complexes have different effective mobilities in the electric field, leading to their separation. bio-rad.comcapes.gov.br

Commonly used chiral selectors in CE include:

Cyclodextrins: These are widely used due to their versatility and availability in various derivatized forms.

Proteins: Proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) can offer excellent enantioselectivity. nih.gov

Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) can be effective chiral selectors for certain compounds. bio-rad.com

The development of a chiral CE method for this compound would involve screening different chiral selectors and optimizing parameters like buffer pH, selector concentration, and applied voltage.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations, combining the advantages of both GC and HPLC. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. shimadzu.comchromatographyonline.com Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for faster separations and reduced organic solvent consumption compared to HPLC. afmps.benih.gov

For the chiral separation of this compound, a screening strategy similar to HPLC is used, employing a range of polysaccharide-based CSPs. researchgate.net A polar organic solvent, such as methanol or ethanol, is typically added as a modifier to the CO2 to increase mobile phase strength and improve selectivity. chromatographyonline.com

Table 2: Illustrative Chiral SFC Screening Protocol

| Parameter | Condition A | Condition B | Condition C | Condition D |

|---|---|---|---|---|

| Chiral Column | Chiralpak AD-H | Chiralcel OD-H | Chiralpak AS-H | Chiralcel OJ-H |

| Mobile Phase | CO2 / Methanol | CO2 / Ethanol | CO2 / Methanol | CO2 / Ethanol |

| Modifier Gradient | 5% to 40% over 5 min | 5% to 40% over 5 min | 5% to 40% over 5 min | 5% to 40% over 5 min |

| Additive | 0.1% TEA in Modifier | 0.1% TEA in Modifier | 0.1% TEA in Modifier | 0.1% TEA in Modifier |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm | UV at 220 nm |

The high throughput of SFC makes it particularly suitable for screening large numbers of chiral compounds in drug discovery and development. researchgate.net

X-ray Crystallography of this compound and its Diastereomeric Salts or Derivatives

The determination of the absolute configuration of a chiral molecule by X-ray crystallography is a critical application of the technique, particularly in the pharmaceutical sciences. This is typically achieved through the analysis of anomalous dispersion effects, which are more pronounced for crystals containing heavier atoms. The presence of two chlorine atoms in the this compound moiety makes it an excellent candidate for this type of analysis.

In a crystallographic experiment, the absolute configuration is established by comparing the intensities of Friedel pairs (reflections hkl and -h-k-l). In the absence of anomalous scattering, these intensities are equal. However, when an atom in the structure absorbs X-rays, it introduces a phase shift, leading to differences in the intensities of the Friedel pairs. By carefully measuring and analyzing these differences, the absolute configuration of the molecule can be determined with a high degree of confidence. The Flack parameter is a commonly used indicator in this process; a value close to zero for the correct enantiomer confirms the assigned stereochemistry.

For instance, in the structural analysis of a palladium(II) complex bearing the chiral ligand (S)-(−)-1-(4-methylphenyl)ethylamine, a compound with structural similarities to the title compound, the absolute structure was confidently determined using this method. rsc.org The Flack parameter was refined to a value near zero, unequivocally establishing the (S) configuration of the amine ligand in the crystal. rsc.org This highlights the robustness of X-ray crystallography in assigning the absolute stereochemistry of chiral amines.

The manner in which molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are fundamental to the stability and physical properties of the solid-state material. In the case of this compound and its derivatives, hydrogen bonding is a predominant and directing force in the crystal packing.

A detailed examination of the crystal structure of the derivative 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile reveals a sophisticated network of intermolecular hydrogen bonds. epa.gov The amine and nitrile groups are key participants in these interactions. The molecules in the crystal are linked along the c-axis via three distinct intermolecular hydrogen bonds, creating a stable, three-dimensional architecture. epa.gov

The dichlorophenyl ring and the 1H-benzo[f]chromene moiety in this derivative are oriented almost perpendicularly to each other, with a dihedral angle of approximately 89.33°. epa.gov This orientation influences how the molecules approach each other and form specific interactions.

Table 1: Intermolecular Hydrogen Bond Geometry in 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.45 | 3.298 | 168 |

| N-H···O | 0.86 | 2.58 | 3.201 | 130 |

| C-H···O | 0.93 | 2.59 | 3.498 | 165 |

Data derived from a study on a derivative of this compound. epa.gov

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The investigation of polymorphism is therefore of paramount importance, particularly for active pharmaceutical ingredients.

While specific polymorphism studies on this compound have not been reported, research on analogous compounds, such as 2-((2,6-Dichlorophenyl)amino)benzoic acid, has demonstrated the existence of multiple polymorphic forms. wikipedia.org In that study, two polymorphs and a cocrystal salt were identified through screening in various solvents. wikipedia.org The conformational flexibility of the molecule was cited as a likely origin of the observed polymorphism. wikipedia.org

The characterization of different polymorphic forms relies on a combination of analytical techniques. Single-crystal X-ray diffraction is the gold standard for unequivocally determining the crystal structure of each polymorph. Powder X-ray diffraction (PXRD) is a powerful tool for distinguishing between different crystalline forms and for routine analysis. Thermal methods, such as Differential Scanning Calorimetry (DSC), are used to identify phase transitions between polymorphs and to determine their relative thermodynamic stability.

For this compound and its salts, a systematic polymorph screen would be a critical step in its solid-state characterization. This would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using the techniques mentioned above. The discovery and characterization of polymorphs are essential for ensuring the consistency and performance of the material.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| (S)-(−)-1-(4-methylphenyl)ethylamine |

| 2-((2,6-Dichlorophenyl)amino)benzoic acid |

Theoretical and Computational Investigations of S 1 2,5 Dichlorophenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.netuni-ulm.de It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For a molecule like (S)-1-(2,5-Dichlorophenyl)ethanamine, DFT studies would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to calculate its properties. researchgate.netuni-ulm.de

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. The relative stability of these conformers is determined by their calculated energies. For the subject compound, rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain would yield various conformers. The results of such an analysis would identify the lowest-energy (most stable) conformer and the energy barriers between different conformations, which are crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Table 1: Representative Data from a DFT Geometry Optimization (Note: The following table is an illustrative example of the type of data generated from a geometry optimization calculation, as specific data for this compound is not available in the searched literature.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized structure. | e.g., -X Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | e.g., Y Debyes |

| Key Bond Lengths | The distance between specific bonded atoms (e.g., C-Cl, C-N). | e.g., C-N: ~1.47 Å |

| Key Bond Angles | The angle formed by three connected atoms (e.g., C-C-N). | e.g., C-C-N: ~110° |

| Key Dihedral Angles | The torsional angle describing the rotation around a bond. | e.g., Cl-C-C-N: Z° |

Analysis of the electronic structure provides insight into a molecule's reactivity and stability.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface is a 3D map that illustrates the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the amine group and the chlorine atoms.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the amine group.

Green: Regions of neutral or near-zero potential.

The MEP surface helps identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Key Electronic Properties from DFT Calculations (Note: This table illustrates the typical outputs of an electronic structure analysis. Specific values for the target compound are not available in the searched literature.)

| Property | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference (ELUMO - EHOMO), indicating chemical reactivity. |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). |

| Electronegativity (χ) | The tendency to attract electrons ( (I+A)/2 ). |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). |

Computational vibrational analysis predicts the frequencies at which a molecule will absorb infrared (IR) radiation, causing its bonds to stretch, bend, or rock. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. By comparing the theoretical spectrum to an experimentally measured one, researchers can confirm the molecule's structure and assign specific absorption bands to particular vibrational modes (e.g., N-H stretching, C-Cl stretching, aromatic C-H bending). Calculated frequencies are often systematically higher than experimental ones due to approximations in the computational model, so a scaling factor is typically applied to improve the correlation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. They would be used to refine the understanding of the electronic structure of this compound, providing a benchmark against which DFT results can be compared.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to model molecular motion. mdpi.com An MD simulation calculates the trajectory of every atom in a system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. mdpi.com

For this compound, an MD simulation could be used to:

Explore Conformational Landscapes: By simulating the molecule over nanoseconds or longer, MD can map the accessible conformations and the transitions between them, providing a more dynamic picture than static geometry optimization.

Investigate Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). This allows researchers to study how the solvent influences the molecule's preferred conformation, flexibility, and the organization of solvent molecules around it (solvation shell). This is crucial for understanding the compound's behavior in a biological or solution-phase environment.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving chiral molecules such as this compound. By employing quantum mechanical calculations, researchers can model chemical reactions at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. These theoretical investigations are crucial for understanding and optimizing synthetic routes to this and related chiral amines.

A fundamental aspect of understanding a chemical reaction is the identification and characterization of its transition state(s) and the associated reaction pathway. For the synthesis of this compound, computational methods like Density Functional Theory (DFT) are employed to map out the potential energy surface of the reaction. This involves locating the stable intermediates and the high-energy transition state structures that connect them.

For instance, in a typical reductive amination process to synthesize this amine, computational analysis can pinpoint the transition state for the nucleophilic attack of ammonia (B1221849) on the carbonyl group of 2,5-dichloroacetophenone, as well as the subsequent reduction of the imine intermediate. The geometry of the transition state, including bond lengths and angles, provides a detailed picture of the atomic rearrangements that occur during the reaction.

Table 1: Hypothetical Transition State Geometries for the Synthesis of this compound

| Parameter | Imine Formation (TS1) | Imine Reduction (TS2) |

| C-N bond length (Å) | 1.85 | 2.10 |

| C=O bond length (Å) | 1.35 | - |

| N-H bond length (Å) | 1.02 | 1.03 |

| C-H (from reductant) distance (Å) | - | 1.95 |

| Imaginary Frequency (cm⁻¹) | -350 | -450 |

Note: The data in this table is hypothetical and for illustrative purposes.

Once the transition states are located, their energies relative to the reactants and intermediates can be calculated. This energy difference, known as the activation energy or energy barrier, is a critical factor in determining the rate of a reaction. A higher energy barrier corresponds to a slower reaction. Computational models can predict these barriers with a reasonable degree of accuracy, allowing for the comparison of different reaction pathways and the selection of the most efficient one.